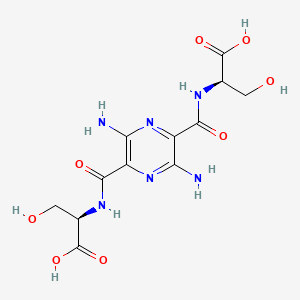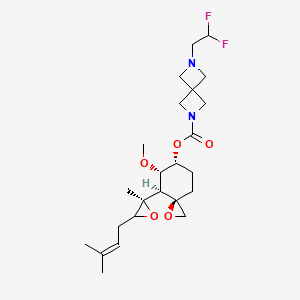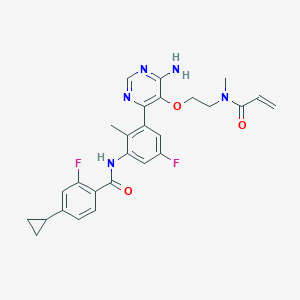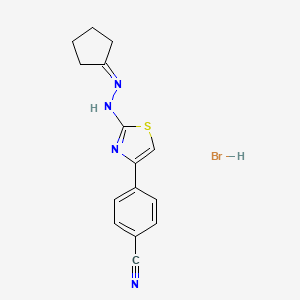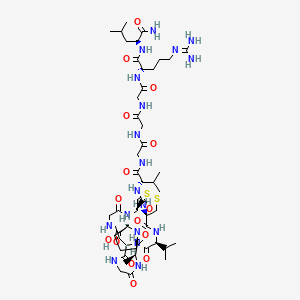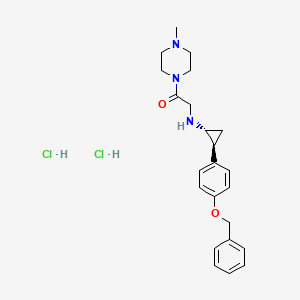
RN-1 Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RN 1 dihydrochloride is a potent, brain-penetrant, irreversible, and selective inhibitor of lysine-specific demethylase 1 (LSD1). It has an inhibitory concentration (IC50) of 70 nanomolar. This compound exhibits high selectivity for LSD1 over monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), with IC50 values of 0.51 micromolar and 2.79 micromolar, respectively .
Scientific Research Applications
RN 1 dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of LSD1 and its effects on histone demethylation.
Biology: Investigated for its role in regulating gene expression and epigenetic modifications.
Medicine: Explored for its potential therapeutic applications in cancer treatment, particularly in targeting cancer stem cells and overcoming drug resistance.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
Target of Action
RN-1 Dihydrochloride is a potent, brain-penetrant, irreversible and selective inhibitor of lysine-specific demethylase 1 (LSD1) . LSD1 is a histone demethylase that plays a crucial role in gene expression regulation .
Mode of Action
This compound interacts with LSD1 by binding to it and inhibiting its function . This inhibition occurs selectively, with IC50 values of 0.51 μM for MAO-A and 2.785 μM for MAO-B, indicating a higher affinity for LSD1 .
Biochemical Pathways
By inhibiting LSD1, this compound could potentially affect these epigenetic processes .
Pharmacokinetics
It is known to be brain-penetrant following systemic administration . This suggests that it can cross the blood-brain barrier and exert its effects in the central nervous system.
Result of Action
This suggests that it may have a significant impact on cognitive processes. Additionally, it has been shown to induce fetal hemoglobin synthesis and reduce disease pathology in sickle cell disease mice .
Biochemical Analysis
Biochemical Properties
RN 1 Dihydrochloride interacts with the enzyme LSD1, inhibiting its function . LSD1 is a flavin-dependent histone demethylase that demethylates mono- and di-methylated lysines, playing an important role in various biological processes .
Cellular Effects
RN 1 Dihydrochloride has been shown to have cytotoxic effects on ovarian cancer cells . It impairs long-term memory in mice, indicating that it can influence cellular processes related to memory formation .
Molecular Mechanism
RN 1 Dihydrochloride exerts its effects at the molecular level by inhibiting the function of LSD1 . This inhibition can lead to changes in gene expression, as LSD1 plays a role in demethylating histones, which are involved in regulating gene expression .
Dosage Effects in Animal Models
In animal models, RN 1 Dihydrochloride has been shown to induce fetal hemoglobin synthesis and reduce disease pathology in sickle cell disease mice
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of RN 1 dihydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
- Formation of the cyclopropylamine core.
- Introduction of the phenylmethoxyphenyl group.
- Formation of the piperazine ring.
- Final conversion to the dihydrochloride salt.
Industrial Production Methods: Industrial production of RN 1 dihydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials.
- Controlled reaction conditions such as temperature, pressure, and pH.
- Purification steps including crystallization and filtration to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: RN 1 dihydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .
Comparison with Similar Compounds
Tranylcypromine: Another LSD1 inhibitor but less selective compared to RN 1 dihydrochloride.
GSK2879552: A selective LSD1 inhibitor with similar applications in cancer research.
ORY-1001: A potent LSD1 inhibitor with clinical applications in acute myeloid leukemia.
Uniqueness: RN 1 dihydrochloride is unique due to its high selectivity for LSD1 over MAO-A and MAO-B, making it a valuable tool for studying LSD1-specific pathways without off-target effects .
Properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)-2-[[(1R,2S)-2-(4-phenylmethoxyphenyl)cyclopropyl]amino]ethanone;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2.2ClH/c1-25-11-13-26(14-12-25)23(27)16-24-22-15-21(22)19-7-9-20(10-8-19)28-17-18-5-3-2-4-6-18;;/h2-10,21-22,24H,11-17H2,1H3;2*1H/t21-,22+;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHAFZOOUBPQRX-VSIGASKDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CNC2CC2C3=CC=C(C=C3)OCC4=CC=CC=C4.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=O)CN[C@@H]2C[C@H]2C3=CC=C(C=C3)OCC4=CC=CC=C4.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

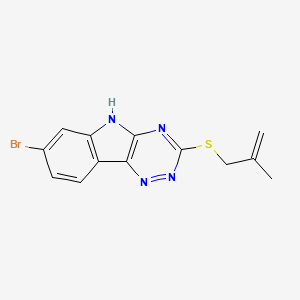
![4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile](/img/structure/B610428.png)



